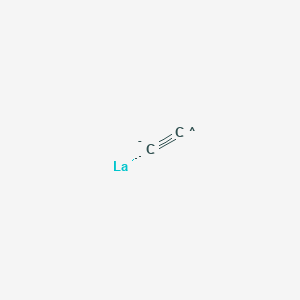
Lanthanum carbide
Overview
Description
Lanthanum carbide is a chemical compound composed of lanthanum and carbon, with the chemical formula LaC₂This compound is characterized by its tetrahedral crystal structure and metallic conductivity, distinguishing it from other carbides like calcium carbide, which is an insulator .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum carbide can be synthesized through several methods:
Electric Furnace Method: Lanthanum oxide (La₂O₃) is reacted with carbon in an electric furnace.
Arc Furnace Method: Pellets of lanthanum and carbon are melted together in an arc furnace.
Industrial Production Methods: In industrial settings, this compound is typically produced using the electric furnace method due to its efficiency and scalability. The reaction conditions involve maintaining a temperature range of 1700 to 2000 degrees Celsius for optimal carbide formation .
Chemical Reactions Analysis
Types of Reactions: Lanthanum carbide undergoes several types of chemical reactions:
Oxidation: this compound reacts with oxygen to form lanthanum oxide and carbon dioxide.
Hydrolysis: When exposed to water, this compound reacts to form acetylene (C₂H₂) and a mixture of complex hydrocarbons.
Common Reagents and Conditions:
Oxidation: Requires an oxygen-rich environment and elevated temperatures.
Hydrolysis: Occurs readily at room temperature in the presence of water.
Major Products Formed:
Oxidation: Lanthanum oxide (La₂O₃) and carbon dioxide (CO₂).
Hydrolysis: Acetylene (C₂H₂) and complex hydrocarbons.
Scientific Research Applications
Lanthanum carbide has several scientific research applications:
Superconductors: It is being studied for its potential use in the manufacture of superconductors due to its metallic conductivity.
Optical Applications: Lanthanum compounds, including this compound, are used in the production of specialized glass and optical fibers, improving their refractive index and reducing dispersion.
Mechanism of Action
The mechanism of action of lanthanum carbide involves its ability to form stable compounds and structures. In superconductors, this compound contributes to the stability and conductivity of the material. In catalysis, this compound enhances the activity and stability of the catalytic material by forming strong bonds with reactants and intermediates .
Comparison with Similar Compounds
- Calcium Carbide (CaC₂)
- Lanthanum Oxide (La₂O₃)
- Lanthanum Nitride (LaN)
- Lanthanum Halides (e.g., LaCl₃, LaBr₃)
Properties
InChI |
InChI=1S/C2.La/c1-2;/q-1; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEYULQFFYBZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[C].[La] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2La- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894846 | |
| Record name | Lanthanum carbide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-brown powder; [MSDSonline] | |
| Record name | Lanthanum carbide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9145 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12071-15-7 | |
| Record name | Lanthanum carbide (LaC2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012071157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum carbide (LaC2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum carbide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum dicarbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)



![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
